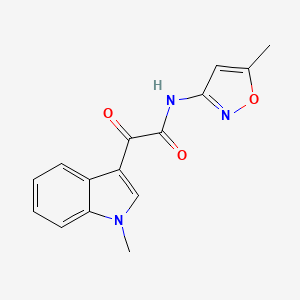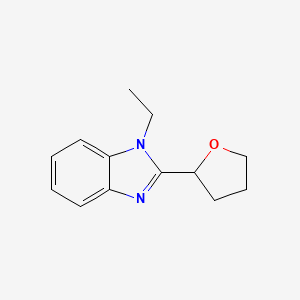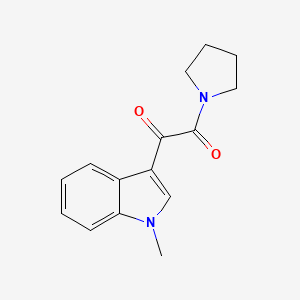![molecular formula C18H20ClNO4S B4419799 4-[(2-chlorobenzyl)sulfonyl]-2-(phenoxymethyl)morpholine](/img/structure/B4419799.png)
4-[(2-chlorobenzyl)sulfonyl]-2-(phenoxymethyl)morpholine
Descripción general
Descripción
4-[(2-chlorobenzyl)sulfonyl]-2-(phenoxymethyl)morpholine is a chemical compound that has shown potential in various scientific research applications. This compound is commonly referred to as CBM-PM and has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of CBM-PM is not fully understood. However, studies have suggested that CBM-PM may inhibit the activity of protein tyrosine phosphatase 1B (PTP1B). PTP1B is an enzyme that is involved in regulating insulin signaling, and its inhibition can lead to improved insulin sensitivity. CBM-PM has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in regulating gene expression.
Biochemical and physiological effects:
CBM-PM has been shown to have various biochemical and physiological effects. Studies have suggested that CBM-PM can improve insulin sensitivity, which can be beneficial in the treatment of type 2 diabetes. CBM-PM has also been shown to reduce inflammation and oxidative stress, which are involved in the development of various diseases, including cancer, diabetes, and cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of CBM-PM is its ability to inhibit the growth of cancer cells. CBM-PM has also been shown to have low toxicity, which makes it a potential candidate for cancer therapy. However, CBM-PM has some limitations in lab experiments. CBM-PM is not water-soluble, which can make it difficult to administer in vivo. CBM-PM also has poor bioavailability, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for CBM-PM research. One of the significant areas of research is the development of CBM-PM analogs with improved water solubility and bioavailability. Another area of research is the investigation of the mechanism of action of CBM-PM, which can lead to the development of more potent inhibitors of PTP1B and HDACs. CBM-PM can also be investigated for its potential in the treatment of other diseases, including neurodegenerative diseases and inflammatory diseases.
Conclusion:
In conclusion, CBM-PM is a chemical compound that has shown potential in various scientific research applications. CBM-PM has been synthesized using different methods and has been shown to inhibit the growth of cancer cells, improve insulin sensitivity, and reduce inflammation and oxidative stress. CBM-PM has some advantages and limitations in lab experiments, and there are several future directions for CBM-PM research.
Aplicaciones Científicas De Investigación
CBM-PM has shown potential in various scientific research applications. One of the significant applications of CBM-PM is in cancer research. Studies have shown that CBM-PM can inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. CBM-PM has also been shown to induce apoptosis, a process that leads to the death of cancer cells.
Propiedades
IUPAC Name |
4-[(2-chlorophenyl)methylsulfonyl]-2-(phenoxymethyl)morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO4S/c19-18-9-5-4-6-15(18)14-25(21,22)20-10-11-23-17(12-20)13-24-16-7-2-1-3-8-16/h1-9,17H,10-14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBMLZHSCPHUAGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1S(=O)(=O)CC2=CC=CC=C2Cl)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{[3-(4-chlorophenoxy)propyl]thio}-4H-1,2,4-triazol-3-amine](/img/structure/B4419716.png)

![1,3-dimethyl-2,6-dioxo-N-[2-(2-propylphenoxy)ethyl]-1,2,3,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B4419732.png)
![4-methoxy-N-(3-methyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B4419733.png)

![N-cyclohexyl-N'-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B4419749.png)
![N-[3-methoxy-4-(2-phenylethoxy)benzyl]cyclopropanamine hydrochloride](/img/structure/B4419750.png)

![2-methoxy-N-[1-(1-propyl-1H-benzimidazol-2-yl)ethyl]benzamide](/img/structure/B4419764.png)
![1-{[2-chloro-5-(pyrrolidin-1-ylcarbonyl)phenyl]sulfonyl}piperidine](/img/structure/B4419767.png)
![1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-cyclopropylpiperidine-4-carboxamide](/img/structure/B4419775.png)

![1-[4-(5-{[(1-methyl-1H-tetrazol-5-yl)amino]methyl}-2-furyl)phenyl]ethanol](/img/structure/B4419810.png)
![4-chlorobenzyl [3-(methylthio)-1,2,4-thiadiazol-5-yl]carbamate](/img/structure/B4419812.png)